Methyl 4-[3-(trichlorosilyl)propoxy]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[3-(trichlorosilyl)propoxy]benzoate typically involves the esterification of 4-hydroxybenzoic acid with methanol in the presence of an acid catalyst. The resulting methyl 4-hydroxybenzoate is then reacted with 3-(trichlorosilyl)propyl chloride under basic conditions to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(trichlorosilyl)propoxy]benzoate undergoes various chemical reactions, including:
Substitution Reactions: The trichlorosilyl group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include derivatives with different functional groups replacing the trichlorosilyl group.
Hydrolysis: The major product is 4-[3-(trichlorosilyl)propoxy]benzoic acid.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-[3-(trichlorosilyl)propoxy]benzoate has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug delivery systems due to its unique chemical structure.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[3-(trichlorosilyl)propoxy]benzoate involves its interaction with specific molecular targets and pathways. The trichlorosilyl group can form covalent bonds with various biomolecules, potentially altering their function. The ester group can be hydrolyzed to release the active benzoic acid derivative, which can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[3-(2-methoxy-4-methylphenoxy)propoxy]benzoate: Similar structure but with different substituents, leading to different chemical properties and applications.
Methyl 4-[3-(2-bromophenoxy)propoxy]benzoate: Contains a bromine atom instead of the trichlorosilyl group, resulting in different reactivity and uses.
Uniqueness
Its ability to undergo diverse chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
383985-85-1 |
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Molecular Formula |
C11H13Cl3O3Si |
Molecular Weight |
327.7 g/mol |
IUPAC Name |
methyl 4-(3-trichlorosilylpropoxy)benzoate |
InChI |
InChI=1S/C11H13Cl3O3Si/c1-16-11(15)9-3-5-10(6-4-9)17-7-2-8-18(12,13)14/h3-6H,2,7-8H2,1H3 |
InChI Key |
QAZBVFBFEGHPBO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCCC[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
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